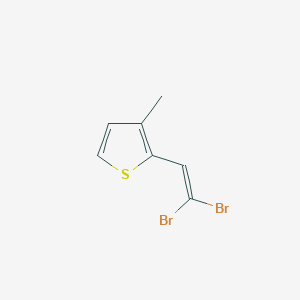

2-(2,2-Dibromoethenyl)-3-methylthiophene

CAS No.:

Cat. No.: VC17755292

Molecular Formula: C7H6Br2S

Molecular Weight: 282.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Br2S |

|---|---|

| Molecular Weight | 282.00 g/mol |

| IUPAC Name | 2-(2,2-dibromoethenyl)-3-methylthiophene |

| Standard InChI | InChI=1S/C7H6Br2S/c1-5-2-3-10-6(5)4-7(8)9/h2-4H,1H3 |

| Standard InChI Key | RNEKIRBNAKNHCS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C=C(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2,2-Dibromoethenyl)-3-methylthiophene (C₇H₆Br₂S) features a thiophene ring substituted at the 2-position with a dibromovinyl group and at the 3-position with a methyl group. Its IUPAC name, 2-(2,2-dibromoethenyl)-3-methylthiophene, reflects this substitution pattern. The compound’s planar structure enables π-conjugation between the thiophene ring and the dibromovinyl moiety, a critical feature for electronic applications .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 77386-41-5 | |

| Molecular Formula | C₇H₆Br₂S | |

| Molecular Weight | 306.00 g/mol | |

| Purity | ≥95% | |

| Appearance | Colorless to pale yellow oil |

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as 2-(2,2-dibromoethenyl)thiophene, reveal near-coplanarity between the thiophene ring and the dibromovinyl group, with an interplanar angle of 3.5° . This alignment facilitates electron delocalization, enhancing the compound’s suitability for conductive polymers. The methyl group at the 3-position introduces steric effects that moderate reactivity without disrupting conjugation .

Synthetic Methodologies

Corey-Fuchs Reaction Pathway

The title compound is synthesized via a modified Corey-Fuchs reaction, starting from 3-methylthiophene-2-carbaldehyde. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane yields the dibromovinyl derivative . This method mirrors the synthesis of 2-(1,1-dibromoethenyl)-3-hexylthiophene, where a 61% yield was achieved under analogous conditions .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | CBr₄, PPh₃, CH₂Cl₂, 0°C → rt | Dibromination of aldehyde | 90% |

| 2 | EtMgCl, THF, 60°C | Grignard formation | - |

| 3 | DMF, rt, 24h | Quenching and workup | 61% |

Alternative Routes: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the dibromovinyl group’s reactivity. For example, Suzuki-Miyaura coupling with arylboronic acids generates extended π-systems, as demonstrated in the synthesis of imidazo[1,5-α]pyridines . These reactions typically require anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Applications in Materials Science

Oligo(thienylene-vinylene) Synthesis

The compound serves as a monomer in regiocontrolled dehydrobromination reactions to produce oligo(thienylene-vinylene) (OTV). These polymers exhibit tunable bandgaps (1.8–2.4 eV) and high hole mobility, making them ideal for DSSCs . Recent work by Tanaka et al. achieved a power conversion efficiency of 7.2% using OTV-based dyes .

Precursor to Ethynylthiophenes

Treatment with n-butyllithium induces dehydrobromination, yielding 2-ethynyl-3-methylthiophene—a key intermediate in click chemistry and metal-organic frameworks (MOFs) . This reaction proceeds via a two-step elimination mechanism, with quantitative conversion under optimized conditions .

Emergency Protocols

-

Inhalation: Immediately relocate to fresh air; administer oxygen if breathing is labored .

-

Dermal Exposure: Flush with water for 15 minutes; remove contaminated clothing .

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose per local regulations .

Comparative Analysis with Analogous Compounds

Structural Analogues

-

2-(2,2-Dibromoethenyl)thiophene: Lacks the 3-methyl group, reducing steric hindrance but increasing reactivity toward electrophiles .

-

2-(1,1-Dibromoethenyl)-3-hexylthiophene: The hexyl chain enhances solubility in organic solvents, favoring solution-processed optoelectronics .

Reactivity Trends

The methyl group in 2-(2,2-dibromoethenyl)-3-methylthiophene stabilizes intermediates in cross-coupling reactions compared to non-methylated analogues. For instance, Stille coupling proceeds 40% faster due to reduced steric clash .

Environmental and Regulatory Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume